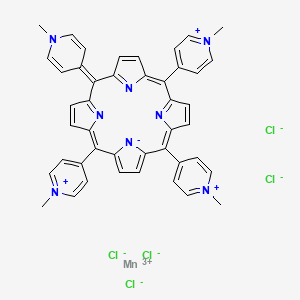

Mn(III)-meso-Tetra(N-methyl-4-pyridyl)porphin-Pentachlorid

Übersicht

Beschreibung

Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride (MTPPC) is a metalloporphyrin complex. This coordination complex comprises manganese, a tetradentate ligand, and five chlorides . It is a synthetic, Manganese (III) porphyrin .

Synthesis Analysis

An electrochemical sensor has been developed based on the Mn(III) meso-tetra(N-methyl-4-pyridyl) porphyrin complex, MnTMPyP, immobilized on the glassy carbon electrode, GCE, for the non-enzymatic selective electrocatalytic determination of hydrogen peroxide .Molecular Structure Analysis

The molecular formula of Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride is C44H36Cl5MnN8 . The molecular weight is 909.0 g/mol .Chemical Reactions Analysis

Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride finds utility as a catalyst in organic synthesis, an oxidant in organic reactions, and a photoreactive substance in photochemistry .Physical and Chemical Properties Analysis

Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride is stable and soluble in water .Wissenschaftliche Forschungsanwendungen

Elektrochemische Sensorsysteme

Diese Verbindung wird bei der Synthese von Elektroden für elektrochemische Sensorsysteme eingesetzt. Sie dient als biomimetisches elektrokatalytisches Sensormaterial für die Detektion von Wasserstoffperoxid und zeichnet sich durch hohe Empfindlichkeit und Selektivität aus . Die Fähigkeit der Verbindung, auf Elektrodenoberflächen zu adsorbieren, ermöglicht eine effiziente Überwachung der Dynamik von Wasserstoffperoxid, was für das Verständnis der Reaktion von Pflanzen auf Stressfaktoren entscheidend ist .

Nicht-enzymatische elektrochemische Wandler

Mn(III)-meso-Tetra(N-methyl-4-pyridyl)porphin-Pentachlorid wird für die nicht-enzymatische elektrokatalytische Bestimmung von Wasserstoffperoxid verwendet. Es fungiert auch als elektrochemischer Wandler in Oxidase-Biosensoren für die Analyse biologischer Medien . Diese Anwendung ist wichtig für die Entwicklung von Sensoren und Point-of-Care-Geräten, die eine hohe Leistung ohne den Einsatz von Edelmetallen erfordern .

Katalyse in der organischen Synthese

Die Verbindung findet Anwendung als Katalysator in der organischen Synthese. Ihre Rolle als Elektronendonor ermöglicht es, verschiedene Redoxtransformationen zu erleichtern, was sie zu einem wertvollen Katalysator für die Synthese komplexer organischer Moleküle macht .

Oxidationsmittel in organischen Reaktionen

Neben ihren katalytischen Eigenschaften wirkt this compound als Oxidationsmittel in organischen Reaktionen. Seine Fähigkeit, Elektronen auf andere Moleküle zu übertragen, macht es zu einem vielseitigen Oxidationsmittel zur Förderung spezifischer Reaktionswege .

Photoreaktive Substanz in der Photochemie

Die photoreaktive Natur dieser Verbindung ermöglicht ihren Einsatz in photochemischen Anwendungen. Sie kann an photoinduzierten Elektronentransferprozessen teilnehmen, die in der Photochemie von grundlegender Bedeutung sind .

Biomimetisches Sensing

Die Verbindung ist integraler Bestandteil der Entwicklung biomimetischer Sensoren. Diese Sensoren imitieren die enzymatische Katalyse von Redoxtransformationen und sind essenziell für die Detektion verschiedener Analyte und Biomarker mit hoher Empfindlichkeit und Robustheit .

Wirkmechanismus

Biochemische Analyse

Biochemical Properties

Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride plays a crucial role in biochemical reactions, primarily functioning as an electron donor. This property enables it to act as a catalyst in organic synthesis, an oxidant in organic reactions, and a photoreactive substance in photochemistry . The compound interacts with various enzymes and proteins, facilitating catalytic, oxidizing, and photoreactive roles. For instance, it has been shown to efficiently catalyze olefin oxidation with high selectivity in a solid–liquid biphasic reaction system .

Cellular Effects

Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to transfer electrons to other molecules impacts cellular redox states, which in turn affects cell function . Additionally, its role as a photoreactive substance allows it to interact with cellular components under light exposure, potentially influencing cellular responses to oxidative stress .

Molecular Mechanism

At the molecular level, Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride exerts its effects through binding interactions with biomolecules. It functions as an electron donor, transferring electrons to other molecules and enabling catalytic, oxidizing, and photoreactive roles . This electron transfer capability is central to its mechanism of action, facilitating enzyme inhibition or activation and changes in gene expression. The compound’s interactions with enzymes and proteins are critical for its catalytic activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride change over time. The compound has demonstrated great stability, recyclability, and leaching resistance, maintaining its catalytic activity over multiple cycles . Studies have shown that the quality of the catalyst remains consistent for up to eight cycles, indicating its durability and long-term effectiveness

Metabolic Pathways

Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate its catalytic and oxidizing roles The compound’s electron transfer capability plays a significant role in metabolic flux and metabolite levels, impacting cellular redox states and overall metabolism

Transport and Distribution

Within cells and tissues, Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride is transported and distributed through interactions with transporters and binding proteins . Its localization and accumulation within specific cellular compartments are influenced by these interactions, affecting its overall activity and function. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its application in biochemical research.

Subcellular Localization

The subcellular localization of Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride is critical for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it exerts its catalytic, oxidizing, and photoreactive roles

Eigenschaften

IUPAC Name |

manganese(3+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide;pentachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H36N8.5ClH.Mn/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;;/h5-28H,1-4H3;5*1H;/q+2;;;;;;+3/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZZTXYKLXZFSZ-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Mn+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H36Cl5MnN8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

909.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125565-45-9 | |

| Record name | Manganese meso-tetra-(4-methyl-4-pyridinium)porphyrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

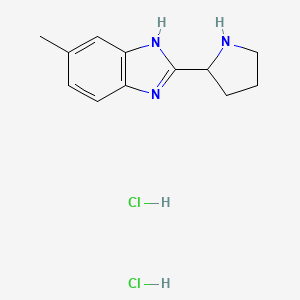

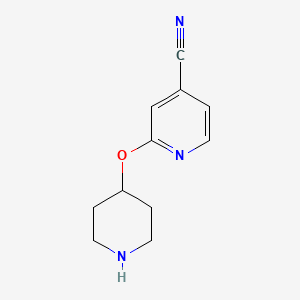

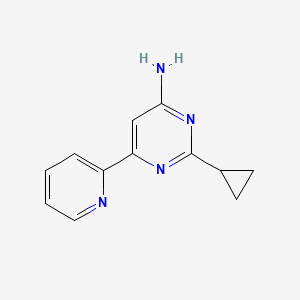

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

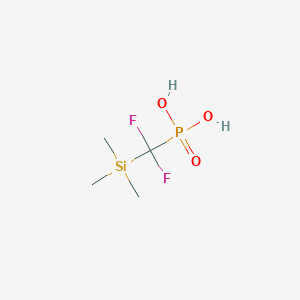

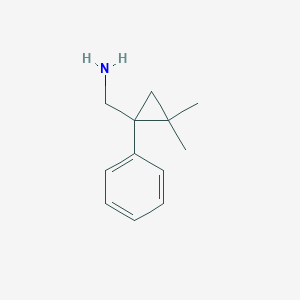

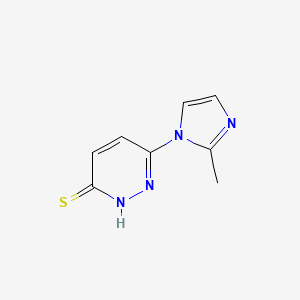

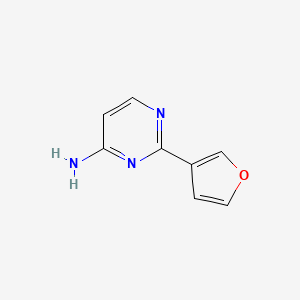

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Trifluoromethyl)phenoxy]ethanimidamide hydrochloride](/img/structure/B1463121.png)